molecular formula C8H11ClN2O2 B1433590 methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride CAS No. 1788613-13-7

methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride

Cat. No.: B1433590
CAS No.: 1788613-13-7
M. Wt: 202.64 g/mol
InChI Key: SUJOOAYXDGWSBM-UHFFFAOYSA-N
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Description

Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring structure, which is substituted with a methyl group and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride typically involves the reaction of 4-methyl-3-pyridinecarboxylic acid with methylamine and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The hydrochloride salt is then formed by treating the carbamate with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, which is essential for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines derived from the carbamate group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-methylpyridin-3-yl)carbamate: The non-hydrochloride form of the compound.

    Ethyl N-(4-methylpyridin-3-yl)carbamate: An ethyl ester analog.

    Methyl N-(3-methylpyridin-4-yl)carbamate: A positional isomer.

Uniqueness

Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl N-(4-methylpyridin-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6-3-4-9-5-7(6)10-8(11)12-2;/h3-5H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJOOAYXDGWSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788613-13-7
Record name methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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